1-(6-Isopropylpyridin-3-yl)ethanol
Description
1-(6-Isopropylpyridin-3-yl)ethanol is a pyridine derivative featuring an isopropyl substituent at the 6-position of the pyridine ring and an ethanol functional group at the 3-position.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(6-propan-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-5-4-9(6-11-10)8(3)12/h4-8,12H,1-3H3 |
InChI Key |
LRGGNGGMKOOSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Isopropylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 6-isopropylpyridine with ethyl chloroacetate, followed by reduction of the ester to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction conditions typically involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(6-Isopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields 1-(6-isopropylpyridin-3-yl)ethanone .
Scientific Research Applications
1-(6-Isopropylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(6-Isopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Functional Group Impact :
- Ethanol vs.
- Ethanol vs. Ethanone: The presence of a hydroxyl group (ethanol) increases polarity and hydrogen-bonding capacity compared to the ketone, influencing solubility and formulation strategies (e.g., DMSO compatibility noted for the ethanone analog) .
Substituent Effects on Physicochemical Properties
Substituents on the pyridine ring significantly alter electronic and steric properties:
Electronic Effects
- Chloro (C6): Electron-withdrawing chlorine may increase reactivity in substitution reactions but also elevate toxicity risks, as seen in the safety protocols for 1-(6-Chloropyridin-3-yl)ethanol .
- Fluoro (C6): Fluorine’s electronegativity improves metabolic stability and bioavailability, making fluorinated analogs (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) common in drug discovery .
Steric Effects
- The bulky isopropyl group at C6 may hinder interactions at the pyridine ring’s reactive sites, reducing undesired side reactions compared to smaller substituents like chloro or fluoro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
